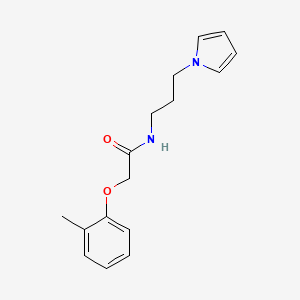

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide

Description

N-(3-(1H-Pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a pyrrole-substituted propylamine chain and an ortho-methylphenoxy (o-tolyloxy) moiety. The pyrrole group may enhance lipophilicity and π-π stacking interactions, while the o-tolyloxy substituent could influence steric and electronic properties at binding sites .

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-14-7-2-3-8-15(14)20-13-16(19)17-9-6-12-18-10-4-5-11-18/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGJBOXEALFEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide typically involves the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the propyl chain: The pyrrole ring is then alkylated using a suitable propyl halide under basic conditions.

Introduction of the o-tolyloxy group: This step involves the reaction of o-tolyl alcohol with an appropriate acylating agent to form the o-tolyloxy moiety.

Formation of the acetamide: Finally, the acetamide group is introduced through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound DDU86439: N-(3-(Dimethylamino)propyl)-2-(3-(3-Fluorophenyl)-1H-Indazol-1-yl)acetamide

- Structure: Features a dimethylaminopropyl chain and a fluorophenyl-indazolyl acetamide backbone.

- Activity: Inhibits Trypanosoma brucei TRYS (EC50 = 6.9 ± 0.2 µM) and recombinant TRYS (IC50 = 0.045 µM) .

- Comparison: The dimethylamino group in DDU86439 enhances basicity and solubility compared to the pyrrole group in the target compound.

Example 121 (Patent EP 2 903 618 B1): 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(1,4-Diazepan-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide

- Structure : Combines an isopropyl acetamide core with a diazepane-pyrimidine-indazolyl pharmacophore.

- Synthesis : Utilizes multi-step coupling reactions, emphasizing modular design for kinase inhibition .

- Comparison :

- The diazepane and pyrimidine groups introduce conformational flexibility and metal-binding capacity absent in the target compound.

- The isopropyl group may reduce metabolic stability compared to the pyrrole-propyl chain.

N-(Aminothioxomethyl)-5-Oxo-1-Propyl-2-Pyrrolidineacetamide (EC 936751-11-0)

- Structure : Pyrrolidineacetamide core with a thioxomethylamine substituent.

- The pyrrolidine ring may confer rigidity compared to the linear pyrrole-propyl chain.

BT-O2D: Degrader with Pyrrolo-Pyridinyl Acetamide Moiety

- Structure : Includes a spiroimidazolidine core and fluorobenzyl groups.

- Application : Targets p300 for degradation in oncology .

- The spirocyclic system increases structural complexity and target selectivity.

Structural and Functional Data Table

Key Research Findings

- Substituent Impact: Aromatic Groups: Fluorinated aryl groups (e.g., in DDU86439) enhance potency but may increase toxicity. The o-tolyloxy group balances steric bulk and hydrophobicity . Amine Chains: Pyrrole-propyl chains (target compound) vs. dimethylaminopropyl (DDU86439) influence solubility and off-target interactions .

- Synthetic Accessibility : Modular acetamide backbones (e.g., Example 121) allow rapid diversification, though pyrrole incorporation may require specialized coupling reagents .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide, also known by its CAS number 1226448-23-2, is an organic compound that has garnered interest in scientific research due to its potential biological activities. This compound features a pyrrole ring, a propyl chain, and an o-tolyloxy group, which contribute to its unique properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C_{13}H_{17}N_{1}O_{2}

- Molecular Weight : 219.28 g/mol

The structural components include:

- A pyrrole ring , which is known for its role in various biological systems.

- An o-tolyloxy group , which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often possess antimicrobial properties. For instance, derivatives of pyrrole have been studied for their effectiveness against bacterial and fungal strains. The potential for this compound to exhibit antimicrobial activity could be evaluated through in vitro assays against common pathogens.

Anticancer Properties

Pyrrole-containing compounds are frequently investigated for anticancer properties. Studies have shown that certain pyrrole derivatives inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism usually involves the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Compounds structurally related to this compound have also been reported to exhibit anti-inflammatory effects. These effects may result from the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Synthetic Routes and Applications

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : Achieved through methods like the Paal-Knorr synthesis.

- Alkylation : The pyrrole ring is alkylated using propyl halides.

- Introduction of the o-Tolyloxy Group : This is done via reaction with o-tolyl alcohol.

- Formation of the Acetamide Group : Acetic anhydride or acetyl chloride is used in this final step.

Future Research Directions

Given the promising biological activities associated with similar compounds, further research on this compound is warranted. Potential areas for exploration include:

- Detailed pharmacological studies to elucidate specific mechanisms of action.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.